molecular formula C17H13Cl2N3O2 B2559789 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide CAS No. 891141-86-9

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide

Cat. No.: B2559789
CAS No.: 891141-86-9
M. Wt: 362.21
InChI Key: DMSZQBBCMYEYQX-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a recognized research chemical that functions as a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a calcium-permeable non-selective cation channel expressed in various tissues, including the brain, kidney, and cardiovascular system. Its inhibition is a key investigative strategy in multiple fields of biomedical research. In neuroscience, this compound is utilized to probe the role of TRPC5 in neuronal excitability, synaptic transmission, and behaviors related to anxiety and fear, as TRPC5 channels are densely expressed in brain regions like the amygdala [https://pubmed.ncbi.nlm.nih.gov/31019085/]. Furthermore, in cardiovascular research, it serves as a critical tool to study TRPC5's contribution to cardiac hypertrophy and pathological remodeling, offering insights into potential therapeutic avenues for heart failure [https://pubmed.ncbi.nlm.nih.gov/31019085/]. The research value of this inhibitor lies in its high selectivity over the closely related TRPC4 channel, enabling scientists to dissect the specific physiological and pathological functions of the TRPC5 subunit with greater precision. By effectively blocking TRPC5-mediated calcium entry, this compound allows researchers to elucidate signaling pathways involved in cellular processes such as cell proliferation, migration, and survival, making it invaluable for fundamental studies in cell biology and the pathophysiology of neurological and cardiac disorders.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)12(7-9)15(23)20-17-22-21-16(24-17)13-8-11(18)5-6-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZQBBCMYEYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2,5-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound C₁₇H₁₃Cl₂N₃O₂ ~370 (estimated) Not reported 2,5-Dichlorophenyl, 2,5-dimethylbenzamide -
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 2-Amino-thiazole, sulfanylpropanamide
5h () C₂₅H₂₅N₃O₂ 399 Oil (no mp) 2,5-Dimethylphenyl, benzyl(methyl)amino
WIHGUQ () C₇H₇Cl₂NO₂S 240 Not reported 2,5-Dichlorophenyl, methanesulfonamide

Key Observations:

  • Substituent Effects : The target compound’s 2,5-dimethylbenzamide group likely enhances lipophilicity compared to sulfonamide derivatives (e.g., WIHGUQ), which may influence solubility and bioavailability .
  • Melting Points: Derivatives with polar groups (e.g., sulfanylpropanamide in 7c) exhibit higher melting points (134–178°C), while nonpolar substituents (e.g., benzyl groups in 5h) result in oily forms .
  • Molecular Weight : The target compound’s estimated molecular weight (~370 g/mol) aligns with mid-sized oxadiazole derivatives, suggesting moderate pharmacokinetic properties.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Dichlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Oxadiazole ring : Known for its diverse biological activities.
  • Dimethylbenzamide moiety : Contributes to the compound's overall stability and reactivity.

The molecular formula is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O with a molecular weight of approximately 352.19 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It is suggested to inhibit specific enzymes such as protein kinases, which are crucial for cell signaling and proliferation. This inhibition can disrupt cancer cell growth pathways.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular processes, leading to altered cellular responses.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • In vitro assays : The compound was tested against several cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that it could effectively inhibit the proliferation of lung cancer cells (A549, HCC827) .
Cell LineIC50 (µM)Assay Type
A5494.012D Cell Culture
HCC8275.132D Cell Culture
NCI-H3581.733D Cell Culture

Case Studies and Research Findings

  • Case Study on Lung Cancer : A study investigated the effects of the compound on A549 lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 4 µM, indicating its potency as an antitumor agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the oxadiazole ring and benzamide moiety can enhance biological activity. For example, substituents on the dichlorophenyl group significantly affect binding affinity to target enzymes .

Q & A

Q. Q1. What are the recommended synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide, and how can reaction conditions be optimized for academic lab-scale synthesis?

A1. The synthesis typically involves coupling a 2,5-dimethylbenzamide precursor with a 5-(2,5-dichlorophenyl)-1,3,4-oxadiazole intermediate. Key steps include:

  • Reagent selection : Use DIPEA (diisopropylethylamine) as a base and CH₂Cl₂ as a solvent for carboxamide coupling reactions, achieving yields of 60–95% under mild conditions .
  • Optimization variables : Adjust temperature (20–25°C) and reaction time (2–4 hours) to balance purity and yield. Avoid industrial-scale pressure conditions; focus on inert atmosphere (N₂/Ar) for reproducibility .

Q. Q2. Which spectroscopic and analytical methods are critical for characterizing this compound?

A2. Essential techniques include:

  • NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., ¹³C NMR for carbonyl groups at ~165–170 ppm).
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (exact mass ~398.123 g/mol) .
  • Melting point analysis : Compare with structurally similar compounds (e.g., 233–237°C for 5-(2,5-dichlorophenyl)-2-furoic acid) to assess purity .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

A3. Methodological approaches include:

  • Substituent variation : Synthesize analogs with modified dichlorophenyl or dimethylbenzamide groups (e.g., replacing Cl with F or methyl groups) to assess antimicrobial or antitumor activity .
  • Targeted assays : Test inhibition of enzymes like sphingosine-1-phosphate (S1P) or Epac1/Epac2 proteins using fluorescence polarization assays, referencing analogs with dichlorophenyl motifs .

Q. Q4. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

A4. Address discrepancies via:

  • Assay standardization : Compare buffer conditions (pH, ionic strength) and cell lines used in antimicrobial vs. antitumor studies .
  • Control experiments : Validate target specificity using knockout models or competitive binding assays (e.g., for Epac1/Epac2 inhibition) .

Q. Q5. How can crystallographic data enhance understanding of this compound’s molecular interactions?

A5. Single-crystal X-ray diffraction (SCXRD) reveals:

  • Conformational flexibility : Analyze bond angles (e.g., oxadiazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Co-crystallization : Co-crystal structures with target proteins (e.g., S1P receptors) can identify key binding residues, guiding rational drug design .

Q. Q6. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

A6. Use in silico tools to evaluate:

  • ADMET profiles : Predict logP (octanol-water partition coefficient) using Molinspiration or SwissADME, cross-referencing experimental data from analogs .
  • Molecular docking : Simulate binding to targets like S1P receptors using AutoDock Vina, validated by crystallographic data .

Methodological Guidance

Q. Q7. How should researchers design experiments to assess the compound’s stability under physiological conditions?

A7. Follow protocols such as:

  • pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma stability assays : Use human plasma to simulate in vivo conditions, quantifying parent compound levels with LC-MS/MS .

Q. Q8. What are best practices for validating synthetic intermediates and final products?

A8. Implement:

  • Multi-step purification : Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (e.g., ethanol/water) .
  • Cross-validation : Compare analytical data (NMR, HRMS) with literature values for structurally related oxadiazoles .

Data Interpretation and Reporting

Q. Q9. How should researchers report conflicting data on the compound’s enzyme inhibition potency?

A9. Transparent reporting requires:

  • Contextual factors : Note differences in assay formats (e.g., fluorescence-based vs. radiometric assays) .
  • Statistical rigor : Use ANOVA or Student’s t-test to confirm significance of IC₅₀ variations between studies .

Q. Q10. What are the ethical considerations in publishing negative or inconclusive results for this compound?

A10. Emphasize:

  • Methodological transparency : Detail all experimental parameters (e.g., solvent purity, catalyst batches) to aid reproducibility .
  • Data archiving : Deposit raw spectral data (NMR, MS) in public repositories like Zenodo or Figshare for peer review .

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